Pectinase - 9032-75-1

Pectinase

Catalog Number: EVT-1507799
CAS Number: 9032-75-1
Molecular Formula: C18H37N(CH3)2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • X-ray Crystallography: This technique provides a high-resolution three-dimensional structure of the enzyme, revealing active site geometry and interactions with substrates. []
  • Nuclear Magnetic Resonance (NMR): Offers insights into protein dynamics and conformational changes. []
  • Computational Modeling: Utilizes computational tools to simulate enzyme-substrate interactions and predict structural changes. [, ]

Hydrolytic Reactions:

  • Depolymerization: Endo- and exo-polygalacturonases cleave the glycosidic bonds within the pectin molecule, producing oligogalacturonides and galacturonic acid. [, , ]
  • De-esterification: Pectinesterases hydrolyze the ester bonds between galacturonic acid units and methyl groups, releasing methanol. []

Factors Influencing Reactions:

  • Temperature: Each pectinase has an optimal temperature for activity, with activity declining at temperatures above or below this optimum. [, , , , ]
  • pH: Similar to temperature, each pectinase operates optimally at a specific pH, exhibiting reduced activity at non-optimal pH values. [, , , , , ]
  • Substrate Concentration: Increasing substrate concentration generally increases reaction rate until the enzyme becomes saturated. [, ]
  • Presence of Inhibitors: Certain metal ions and chemicals can inhibit pectinase activity. []
Chemical Reactions Analysis
  • Specificity: Different pectinases exhibit varying substrate specificities, targeting specific types of pectin or specific bonds within the pectin molecule. [, ]
  • Optimal pH and Temperature: Each pectinase has a specific optimal pH and temperature range for maximum activity. [, , , , , ]
  • Inhibition: Can be inhibited by certain metal ions, chemicals, and other factors. []

Food Processing:

  • Fruit Juice Clarification: Pectinases are widely used to clarify fruit juices by breaking down pectin, improving clarity, and reducing viscosity. [, , , , , , ]
  • Winemaking: Aids in extraction of color and flavor compounds, and clarification of wine. []
  • Textile Industry: Used in degumming of plant fibers like flax and jute, facilitating easier processing. [, , , ]
  • Papermaking: Facilitates removal of pectin from pulp, improving paper quality. [, , ]
  • Coffee and Tea Fermentation: Used to improve extraction of desirable compounds and enhance flavor profiles. [, , ]
Mechanism of Action
  • Active Site: A specific region within the enzyme’s structure, the active site, binds to the pectin substrate and facilitates bond cleavage. []
  • Substrate Binding: The active site contains amino acid residues that interact with specific functional groups on the pectin molecule, holding it in place for catalysis. []
  • Bond Cleavage: Catalytic residues within the active site facilitate the breaking of glycosidic or ester bonds in the pectin molecule, yielding smaller units. []
Physical and Chemical Properties Analysis
  • Molecular Weight: Varies based on the source and type of pectinase. [, , ]
  • Solubility: Generally soluble in water and dilute salt solutions. [, ]
  • Stability: Influenced by temperature, pH, and storage conditions. [, , ]
Applications
  • Wastewater Treatment: Pectinases can degrade pectin-rich wastewater from food processing industries, reducing environmental pollution. [, , ]
  • Animal Feed: Supplementation of animal feed with pectinases can enhance nutrient digestibility, improving feed efficiency. []
  • Biofuel Production: Research is exploring the use of pectinases in the production of bioethanol from pectin-rich biomass. []
  • Drug Delivery: Pectinases are being investigated for their potential use in modifying pectin-based drug delivery systems. []

Pectin

Relevance: Pectin is the primary substrate for pectinase. Pectinase enzymes catalyze the breakdown of pectin by hydrolyzing the glycosidic bonds within its structure. This degradation of pectin is essential for various industrial processes, including fruit juice clarification and extraction, textile processing, and papermaking [, , , ].

Polygalacturonic Acid

Relevance: Polygalacturonic acid serves as a substrate for certain types of pectinase enzymes, particularly exo-polygalacturonases. These enzymes cleave polygalacturonic acid chains from the non-reducing end, releasing galacturonic acid monomers [, , , , ]. The activity of exo-polygalacturonases on polygalacturonic acid is a key aspect of pectin degradation and is often studied in research on pectinase enzymes.

Galacturonic Acid

Relevance: Galacturonic acid is a product of pectinase activity. When pectinase enzymes, such as exo-polygalacturonases, hydrolyze pectin or polygalacturonic acid, galacturonic acid monomers are released [, ]. The presence of galacturonic acid is often used as an indicator of pectinase activity in various assays.

Cellulose

Relevance: Cellulose is often found in association with pectin in plant cell walls. In some studies, pectinase preparations have been found to exhibit cellulase activity, indicating the presence of cellulase enzymes that can degrade cellulose []. This finding suggests potential applications of pectinase-producing microorganisms or enzyme preparations in processes requiring the breakdown of both pectin and cellulose, such as biofuel production from lignocellulosic biomass.

Glucose

Relevance: Glucose is sometimes used as a carbon source in the fermentation media for pectinase production []. It can influence the growth of the microorganisms and, consequently, the production of pectinase enzymes.

Fructose

Relevance: Similar to glucose, fructose is utilized as a carbon source in the fermentation media for pectinase production []. The choice of carbon source, whether glucose, fructose, or other sugars, can impact the yield and activity of pectinase enzymes produced by microorganisms.

Sucrose

Relevance: Sucrose is another commonly used carbon source for the cultivation of microorganisms producing pectinase enzymes [, ]. It provides a readily available energy source for microbial growth and enzyme production.

Properties

CAS Number

9032-75-1

Product Name

Pectinase

Molecular Formula

C18H37N(CH3)2

Synonyms

Pectinglycosidase;MACERASE PECTINASE;MACERASE(R) PECTINASE;MACERASE(R) PECTINASE, RHIZOPUS SPECIES;MACERASE(TM) PECTINASE;MACEROZYME R-10;IUB: 4.2.2.10;EC 3.2.1.15

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